2-(4-氨基苯基)-N,N-二乙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

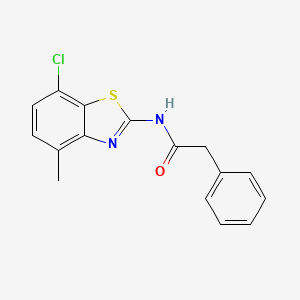

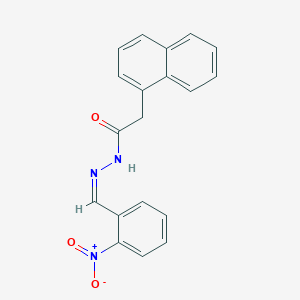

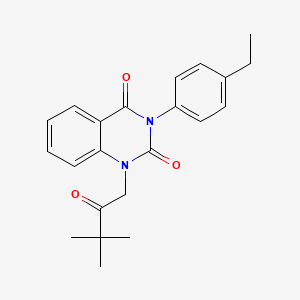

The compound "2-(4-aminophenyl)-N,N-diethylacetamide" is a derivative of acetamide, which is characterized by the presence of an amino group attached to the phenyl ring and diethyl groups bonded to the nitrogen atom of the acetamide moiety. This structure suggests potential for various chemical interactions and reactivity due to the presence of both electron-donating (amino group) and electron-withdrawing (acetamide) functionalities.

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported in the literature. For instance, compounds such as N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide have been synthesized and characterized using spectroscopic techniques . These methods could potentially be adapted for the synthesis of "2-(4-aminophenyl)-N,N-diethylacetamide" by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often investigated using spectroscopic methods such as Fourier transform infrared (FTIR) and FT-Raman spectra, as well as X-ray crystallography . These techniques can provide detailed information on the bonding and geometry of the molecule. For example, the X-ray crystal structure of a related compound, N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide, revealed an intramolecular hydrogen bond and an intermolecular association between adjacent N-acetamide groups .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring and the acetamide nitrogen. The presence of an amino group on the phenyl ring could engage in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution. The diethyl groups on the nitrogen may also affect the reactivity of the acetamide carbonyl, potentially leading to different reaction pathways compared to unsubstituted acetamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(4-aminophenyl)-N,N-diethylacetamide" can be inferred from related compounds. For instance, the analysis of IR carbonyl bands and ab initio calculations can provide insights into the stability of different conformers and the influence of substituents on the electronic properties of the molecule . Additionally, the study of hydrogen bonding in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides can shed light on the potential for intra- and intermolecular interactions in similar acetamide derivatives .

科学研究应用

合成和结构分析

- 用于抗疟药合成的化学选择性乙酰化: N-(2-羟基苯基)乙酰胺是抗疟药合成中的一个中间体,使用 Novozym 435 从 2-氨基苯酚化学选择性地单乙酰化,表明在抗疟药开发中具有潜在用途 (Magadum & Yadav, 2018).

- 抗癌药物开发: 衍生物 N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺,通过分子对接分析显示出以 VEGFr 受体为靶标的抗癌药物开发潜力 (Sharma et al., 2018).

生物和制药应用

- 抗菌剂: 合成含有磺酰基部分的杂环化合物,包括 N-[4-(氨基磺酰基)苯基]-2-氰基乙酰胺,显示出用作抗菌剂的潜力 (Darwish et al., 2014).

- 驱虫剂: 化学结构相似的阿米丹特被认为是一种来自新化学类别的有效驱虫剂,表明具有潜在的兽医应用 (Wollweber et al., 1979).

工业和化学应用

- 螯合剂: 氨基多羧酸盐如 N,N-二乙基乙酰胺衍生物用作各种工业、农业和家庭应用中的可生物降解螯合剂 (Pinto, Neto, & Soares, 2014).

- 缓蚀剂: N,N-二乙基乙酰胺的衍生物显示出在工业应用中作为缓蚀剂的有效性,特别是在盐酸环境中 (Gupta et al., 2017).

安全和危害

未来方向

作用机制

Target of Action

Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been shown to exhibit potent antimicrobial activity . These compounds are believed to interact with bacterial cell membranes and DNA .

Mode of Action

Related compounds have been shown to perturb the cytoplasmic membrane and interact intracellularly, possibly with dna . This interaction can lead to changes in the cell, such as membrane permeabilization, which can ultimately lead to cell death .

Biochemical Pathways

Related compounds have been shown to interact with dna and potentially disrupt essential cellular processes

Result of Action

Related compounds have been shown to have potent antimicrobial activity, suggesting that they may lead to bacterial cell death

属性

IUPAC Name |

2-(4-aminophenyl)-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)9-10-5-7-11(13)8-6-10/h5-8H,3-4,9,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFMITFYRHDQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2507684.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)